Trichloroacetic anhydride
Overview
Description
Trichloroacetic anhydride is an organic compound with the chemical formula (Cl₃CCO)₂O. It is a derivative of trichloroacetic acid and is known for its use as a derivatization reagent in various chemical analyses. This compound is a colorless to almost colorless liquid with a pungent odor and is highly reactive due to the presence of three chlorine atoms attached to the acetyl group .
Mechanism of Action
Target of Action
Trichloroacetic anhydride is primarily used as a derivatization reagent in chemical analysis . It interacts with various compounds, particularly amines, amino acids, amides, and imides, to form stable derivatives . These derivatives have a higher mass fragmentation pattern and lesser volatility than those formed with other reagents .
Mode of Action
The mode of action of this compound involves the formation of stable derivatives through a process known as derivatization . This process enhances the properties of the original compounds, such as volatility and mass fragmentation pattern, making them more suitable for analysis .
Biochemical Pathways
It’s worth noting that trichloroacetic acid, a related compound, plays a role in the tricarboxylic acid cycle (tca cycle), also known as the kreb’s/citric acid cycle . This cycle is a central pathway in cellular metabolism, providing a unifying point for many metabolites .
Pharmacokinetics
Its molecular weight is 308759 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The primary result of this compound’s action is the formation of stable derivatives with enhanced properties for chemical analysis . It should be noted that this compound is a strong acid and can cause severe skin burns and eye damage .
Biochemical Analysis
Biochemical Properties
Trichloroacetic anhydride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is commonly used as a derivatization reagent, which helps in the analysis of complex molecules by making them more detectable in analytical techniques such as gas chromatography . This compound interacts with enzymes involved in the metabolism of amphetamines, methamphetamines, and other related compounds, facilitating their identification and quantification .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by modifying the activity of specific enzymes and proteins, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to their inhibition or activation . This binding interaction can result in changes in gene expression, as this compound can modify the activity of transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s effects on cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies can result in changes in cellular function, highlighting the importance of monitoring its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression . Threshold effects have been observed, where a certain dosage level triggers a noticeable response in the organism. Additionally, high doses of this compound can result in toxic or adverse effects, emphasizing the need for careful dosage control in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and alter the levels of specific metabolites, leading to changes in cellular metabolism . Understanding the metabolic pathways of this compound is essential for elucidating its biochemical properties and effects on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the localization and accumulation of this compound within specific cellular compartments, affecting its overall activity and function .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its interactions with biomolecules and its overall biochemical properties, highlighting the importance of understanding its subcellular distribution.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichloroacetic anhydride can be synthesized through the transanhydrisation of trichloroacetic acid with acetic anhydride. The reaction typically involves a molar ratio of 2:1.5 to 2:40 at temperatures below 100°C, ensuring that no mixed anhydrides are formed .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often involves optimization for large-scale production. The reaction conditions are carefully controlled to maximize yield and purity. The crude product is usually purified through distillation or recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Trichloroacetic anhydride undergoes various chemical reactions, including:
Acylation: It is used as an acylating agent in organic synthesis.
Derivatization: It reacts with primary and secondary amines to form stable derivatives, which are useful in gas chromatography and mass spectrometry analyses.
Common Reagents and Conditions:
Acylation Reactions: Typically involve the use of this compound with amines or alcohols under mild conditions.
Derivatization Reactions: Often carried out in the presence of tertiary amines and solvents like dimethylformamide or acetonitrile.
Major Products:
Acylated Compounds: Formed from the reaction with amines or alcohols.
Stable Derivatives: Produced during derivatization, which are useful for analytical purposes.
Scientific Research Applications
Trichloroacetic anhydride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Trifluoroacetic anhydride: Another acylating agent but with fluorine atoms instead of chlorine.
Chloroacetic anhydride: Contains fewer chlorine atoms and exhibits different reactivity.
Trichloroacetyl chloride: A related compound used for similar purposes but with different reactivity and applications.
Uniqueness: Trichloroacetic anhydride is unique due to its high reactivity and stability of the derivatives it forms. It produces derivatives with higher mass fragmentation patterns and lower volatility compared to those formed by trifluoroacetic anhydride or heptafluorobutyric anhydride .
Properties
IUPAC Name |
(2,2,2-trichloroacetyl) 2,2,2-trichloroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl6O3/c5-3(6,7)1(11)13-2(12)4(8,9)10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFKFJOEVLUFAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(Cl)(Cl)Cl)OC(=O)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871055 | |
Record name | Trichloroacetic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Trichloroacetic anhydride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19893 | |
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CAS No. |
4124-31-6 | |
Record name | Trichloroacetic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4124-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trichloroacetic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004124316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 2,2,2-trichloro-, 1,1'-anhydride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trichloroacetic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trichloroacetic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.751 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of trichloroacetic anhydride?
A1: this compound has the molecular formula C4Cl6O3 and a molecular weight of 288.73 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: While the provided research papers don't delve deep into spectroscopic characterization, they highlight its use in various reactions, implying its identification and characterization are well-established. For detailed spectroscopic data, one should consult spectral databases like NIST or SDBS.
Q3: What solvents are compatible with this compound?
A3: The research suggests compatibility with aprotic solvents like dichloromethane, toluene, xylene, and dimethylformamide. [, , , , , ] For instance, this compound is often used in conjunction with dichloromethane for reactions with imines to synthesize 3,3-dichloroazetidin-2-ones. []
Q4: Is this compound stable under normal storage conditions?
A4: this compound is moisture-sensitive and should be stored under anhydrous conditions to prevent hydrolysis. Specific stability data would necessitate further investigation beyond the scope of the provided research.
Q5: What are the primary applications of this compound in organic synthesis?
A5: this compound acts as a reagent and occasionally as a catalyst in various organic reactions. Some key applications include:
- Decarboxylative Reactions: It facilitates the synthesis of 3,3-dichloro-2-azetidinones from Schiff bases with the release of carbon dioxide and carbon tetrachloride. []
- Acylation Reactions: It acts as an efficient acylating agent, enabling the introduction of trichloroacetyl groups into various molecules like enamines [, , ] and hydroxyl groups in polymers. []
- Friedel-Crafts Cyclizations: It promotes Friedel-Crafts cyclization reactions in a solvent-free manner, leading to the synthesis of various heterocyclic compounds. []
- Glycosylation Reactions: In combination with TMSClO4, it acts as a dehydrating agent in glycosylation reactions, facilitating the formation of glycosidic bonds. []
Q6: How does this compound react with enamines?
A6: The reaction of this compound with enamines leads to the formation of β-trichloroacetylated enamines. This reaction proceeds through the formation of an intermediate, β-trichloroacetylated iminium trichloroacetate, which undergoes decarboxylation. [, ] Interestingly, variations in reaction conditions, like using zinc as a catalyst, can lead to diacylation at the α-position of cyclic enamines. []
Q7: Can this compound be used in nucleotide phosphorylation reactions?
A7: Research suggests that this compound can react with thymidine 5'-phosphate to form the mixed anhydride of trichloroacetic and thymidylic acids (acyl phosphate). This acyl phosphate exhibits phosphorylating activity and can be further utilized in nucleotide synthesis. [, ]
Q8: How does the trichloromethyl group influence the reactivity of this compound?
A8: The strong electron-withdrawing nature of the trichloromethyl group enhances the electrophilicity of the carbonyl carbon in this compound. This enhanced electrophilicity makes it a highly reactive acylating agent, enabling reactions with a variety of nucleophiles. [, , , , ]
Q9: Are there differences in reactivity between this compound and trifluoroacetic anhydride?
A9: While both are potent acylating agents, subtle reactivity differences exist. For instance, in reactions with N-cyano sulfoximines, trifluoroacetic anhydride primarily yields the cyclized product, thiadiazinone 1-oxide, while this compound can lead to the isolation of both cyclized and intermediate products, providing insights into the reaction mechanism. [] Additionally, the choice between trifluoroacetic anhydride and this compound can influence the stereoselectivity of oxidative polycyclization reactions in hydroxypolyenes. []
Q10: How is this compound used in the analysis of anatoxin-a?
A10: this compound is utilized to derivatize anatoxin-a, a potent cyanotoxin, to enhance its detectability by gas chromatography with electron capture detection (GC/ECD). This derivatization improves the sensitivity of the analytical method, allowing for the detection and quantification of sublethal levels of anatoxin-a in water samples. []
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